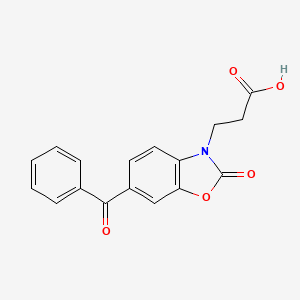
6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst can be used to facilitate the reaction, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products would be crucial for industrial applications.
化学反応の分析
Types of Reactions
6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
科学的研究の応用
6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
- 2-Benzoxazolinone
- 2-Aminobenzoxazole
- 2-Methylbenzoxazole
Uniqueness
What sets 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid apart is its unique combination of functional groups, which may confer specific properties not found in other benzoxazole derivatives. This uniqueness can make it particularly valuable for certain applications, such as in the synthesis of specialized materials or as a potential therapeutic agent .
生物活性
6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid (often referred to as BOP) is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a benzoyl moiety and a benzoxazoline ring. This article explores the biological activity of BOP, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C16H13NO3
Molecular Weight : 295.28 g/mol
CAS Number : 76752-01-7
The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that BOP and its analogs exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains.
- Analgesic and Anti-inflammatory Effects : BOP derivatives have been evaluated for their potential as analgesics and anti-inflammatory agents.
- Anticancer Potential : Certain structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
The biological activity of BOP can be attributed to several mechanisms:
- Enzyme Inhibition : BOP has been studied for its ability to inhibit enzymes involved in inflammatory processes, such as human leukocyte elastase. This inhibition can lead to reduced inflammation and pain.
- Cellular Interaction : The compound may interact with cellular receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.
- Structural Similarity : Its structural features allow it to mimic natural substrates or inhibitors, enhancing its efficacy against specific biological targets.
Case Study 1: Analgesic Activity
In a study evaluating the analgesic properties of various benzoxazoline derivatives, BOP was found to exhibit significant pain-relieving effects comparable to traditional analgesics like aspirin. The study utilized the p-benzoquinone-induced writhing test, demonstrating the compound's potential for pain management in clinical settings.
Case Study 2: Anticancer Efficacy
Research focused on BOP's effect on HT 1080 fibrosarcoma cells revealed that it significantly reduced cell invasion. Structure-activity relationship studies indicated that modifications at specific positions on the benzoxazoline ring could enhance anticancer activity, paving the way for future drug development.
Synthesis and Derivatives
The synthesis of BOP can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors under controlled conditions.
- Modification of Existing Compounds : Structural analogs can be synthesized by modifying functional groups or substituents on the benzoxazoline ring.
Table 2: Synthetic Routes for BOP
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of benzoyl derivatives with oxo acids. |
| Structural Modification | Altering functional groups on existing benzoxazoline compounds. |
特性
CAS番号 |
76752-01-7 |
|---|---|
分子式 |
C17H13NO5 |
分子量 |
311.29 g/mol |
IUPAC名 |
3-(6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H13NO5/c19-15(20)8-9-18-13-7-6-12(10-14(13)23-17(18)22)16(21)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20) |
InChIキー |
HHGQHMARMJYJMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















